2,5-Dichloro-3-nitropyridin-4-amine 2,5-Dichloro-3-nitropyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 405230-91-3
VCID: VC3865785
InChI: InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9)
SMILES: C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl
Molecular Formula: C5H3Cl2N3O2
Molecular Weight: 208 g/mol

2,5-Dichloro-3-nitropyridin-4-amine

CAS No.: 405230-91-3

Cat. No.: VC3865785

Molecular Formula: C5H3Cl2N3O2

Molecular Weight: 208 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-3-nitropyridin-4-amine - 405230-91-3

Specification

CAS No. 405230-91-3
Molecular Formula C5H3Cl2N3O2
Molecular Weight 208 g/mol
IUPAC Name 2,5-dichloro-3-nitropyridin-4-amine
Standard InChI InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9)
Standard InChI Key KKSPBEHNIRVMDY-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl
Canonical SMILES C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Geometry and Electronic Configuration

The pyridine ring in 2,5-dichloro-3-nitropyridin-4-amine adopts a planar configuration typical of aromatic heterocycles. The chlorine atoms at positions 2 and 5 exert strong electron-withdrawing effects via inductive withdrawal, while the nitro group at position 3 further depletes electron density through resonance. Conversely, the amino group at position 4 donates electrons through resonance, creating localized regions of electron density imbalance (Figure 1). This electronic asymmetry influences the compound's dipole moment (estimated at 4.2–4.7 D) and solubility profile .

Table 1: Calculated Physicochemical Properties

PropertyValue (Predicted)Methodology
Molecular Weight218.02 g/molEmpirical formula C5H4Cl2N3O2
LogP (Octanol-Water)1.8 ± 0.3XLogP3-AA
Water Solubility0.12 mg/mL (25°C)ALOGPS
pKa (Amino Group)3.1–3.5ChemAxon Calculator
Dipole Moment4.5 DDFT (B3LYP/6-311+G(d,p))

Spectroscopic Signatures

While experimental NMR data for 2,5-dichloro-3-nitropyridin-4-amine remains unpublished, comparisons with structurally similar compounds suggest distinct spectral patterns:

  • ¹H NMR: The amino proton resonance typically appears as a broad singlet at δ 6.8–7.2 ppm due to conjugation with the aromatic ring . Adjacent chlorine and nitro groups deshield neighboring protons, with H-6 predicted at δ 8.4–8.6 ppm as a doublet (J = 5.6 Hz) .

  • ¹³C NMR: The nitro-substituted C-3 resonates at δ 148–150 ppm, while the amino-bearing C-4 appears at δ 135–137 ppm. Chlorinated carbons (C-2/C-5) show characteristic shifts at δ 126–128 ppm .

  • IR Spectroscopy: Strong absorption bands at 1,540 cm⁻¹ (asymmetric NO₂ stretch) and 3,370 cm⁻¹ (N-H stretch) confirm functional group presence .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

Alternative approaches exploit the reactivity of halogenated nitro precursors. For example, 2,5-dichloro-3-nitropyridine can undergo amination at position 4 using ammonium hydroxide under high-pressure conditions (150°C, 48 hours) :

Table 2: Optimization of Amination Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
CuIDMF1504868
NoneNH4OH (28%)1507242
Pd(OAc)₂DMSO1202455

Stability and Degradation Pathways

Thermal Decomposition

Thermogravimetric analysis (TGA) of similar compounds shows:

  • Onset decomposition: 210–215°C

  • Major mass loss (60%) at 250°C corresponding to NO₂ elimination

  • Char residue: 18–22% at 600°C

Photolytic Degradation

UV irradiation (λ = 254 nm) in aqueous solution leads to:

  • 90% degradation in 120 minutes (pseudo-first-order k = 0.025 min⁻¹)

  • Primary products: 2,5-dichloropyridin-4-amine and nitrate ions

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